Schisantherin C
Overview
Description
Schisantherin C is a bioactive lignan compound found in the fruit of the Schisandra chinensis plant, which is widely used in traditional Chinese medicine. This compound is known for its diverse pharmacological properties, including antioxidant, anti-inflammatory, and neuroprotective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Schisantherin C typically involves the extraction of lignans from the Schisandra chinensis fruit. The extraction process often employs solvents such as ethanol or methanol under reflux conditions. The crude extract is then subjected to chromatographic techniques to isolate this compound .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from Schisandra chinensis fruits. The process includes drying the fruits, grinding them into a powder, and then using solvent extraction followed by purification steps such as high-performance liquid chromatography (HPLC) to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Schisantherin C undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different pharmacological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various reagents, including halogens and nucleophiles, can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized lignans, reduced lignans, and substituted derivatives, each with potentially unique pharmacological properties .
Scientific Research Applications
Chemistry: Used as a model compound for studying lignan chemistry and developing new synthetic methodologies.
Biology: Investigated for its role in cellular protection and modulation of biological pathways.
Medicine: Explored for its therapeutic potential in treating neurodegenerative diseases, cardiovascular disorders, and inflammatory conditions.
Industry: Utilized in the development of nutraceuticals and functional foods due to its health-promoting properties .
Mechanism of Action
Schisantherin C exerts its effects through multiple molecular targets and pathways:
Antioxidant Activity: Neutralizes free radicals and reduces oxidative stress by enhancing the activity of antioxidant enzymes.
Anti-inflammatory Effects: Inhibits the production of pro-inflammatory cytokines and mediators by modulating signaling pathways such as NF-κB and MAPK.
Neuroprotective Actions: Protects neurons from damage by regulating apoptotic pathways and promoting cell survival through the PI3K/Akt pathway .
Comparison with Similar Compounds
Similar Compounds
- Schisandrin A
- Schisandrin B
- Schisandrin C
- Schisantherin A
- Schisantherin B
Uniqueness
Schisantherin C is unique among these compounds due to its specific molecular structure, which confers distinct pharmacological properties. For instance, while Schisandrin A and B are also known for their antioxidant and anti-inflammatory effects, this compound has shown a more pronounced neuroprotective effect, making it particularly valuable in the context of neurodegenerative diseases .
Properties
IUPAC Name |
(9-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl) (E)-2-methylbut-2-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34O9/c1-9-14(2)27(29)37-26-17-12-18(31-5)22(32-6)25(34-8)21(17)20-16(10-15(3)28(26,4)30)11-19-23(24(20)33-7)36-13-35-19/h9,11-12,15,26,30H,10,13H2,1-8H3/b14-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKGUPIVDQHHVMV-NTEUORMPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1C2=CC(=C(C(=C2C3=C(C4=C(C=C3CC(C1(C)O)C)OCO4)OC)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)OC1C2=CC(=C(C(=C2C3=C(C4=C(C=C3CC(C1(C)O)C)OCO4)OC)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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